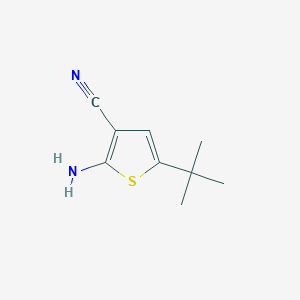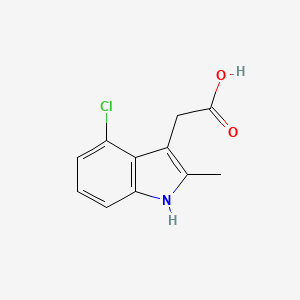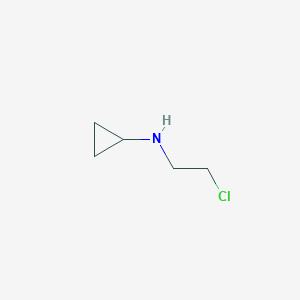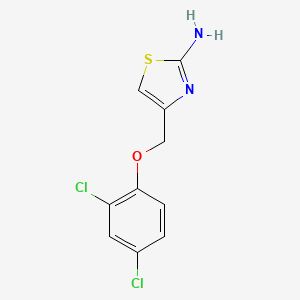
8-Methoxy-3,4-dimethyl-1H-isochromen-1-one
Übersicht
Beschreibung
8-Methoxy-3,4-dimethyl-1H-isochromen-1-one is a naturally occurring compound found in various plants. It is commonly known as scopoletin and has been studied extensively for its various biological activities. Scopoletin has been found to possess antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of scopoletin is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Scopoletin has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
Scopoletin has been found to possess various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation. Scopoletin has also been found to regulate glucose metabolism and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Scopoletin has several advantages for lab experiments. It is readily available, has low toxicity, and can be easily synthesized or extracted from natural sources. However, scopoletin has some limitations, including its poor solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the study of scopoletin. One potential area of research is the development of scopoletin-based drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of scopoletin. Furthermore, the study of the structure-activity relationship of scopoletin can provide insights into the development of more potent and selective scopoletin analogs.
Conclusion:
In conclusion, scopoletin is a naturally occurring compound with various biological activities. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Scopoletin has several advantages for lab experiments, including its availability, low toxicity, and ease of synthesis or extraction. However, scopoletin also has some limitations, including its poor solubility in water and instability in acidic conditions. The study of scopoletin's mechanism of action, biochemical and physiological effects, and future directions can provide insights into the development of scopoletin-based drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Scopoletin has been widely studied for its various biological activities. It has been found to possess antioxidant, anti-inflammatory, antimicrobial, and anti-cancer properties. Scopoletin has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
8-methoxy-3,4-dimethylisochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-8(2)15-12(13)11-9(7)5-4-6-10(11)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZCFAWXHOERNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C2=C1C=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3,4-dimethyl-1H-isochromen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



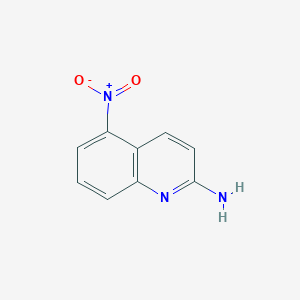
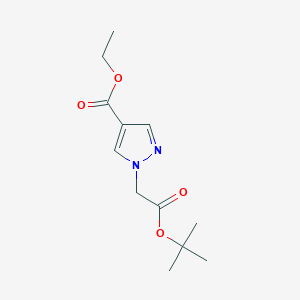
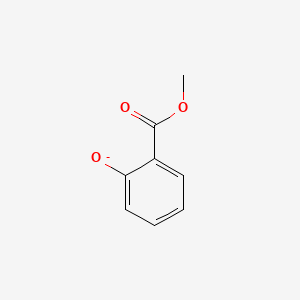
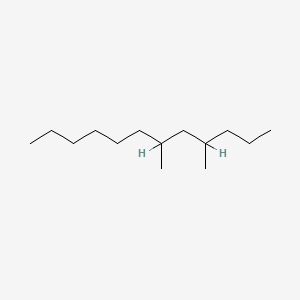

![methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B3274651.png)
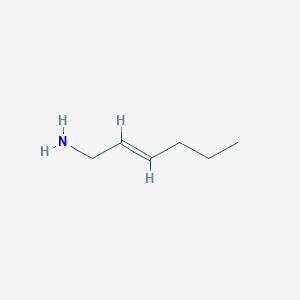
![1H-Indol-2-OL, 5-bromo-3-[5-(4-morpholinylmethyl)-2-pyridinyl]-](/img/structure/B3274673.png)

